molecular formula C20H20N2O3S2 B2978862 N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919753-59-6

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2978862
CAS RN: 919753-59-6
M. Wt: 400.51
InChI Key: ZRPVMRQYCLWIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, commonly known as ET-1, is a synthetic compound that belongs to the family of thiazole derivatives. It is a potent inhibitor of the enzyme endothelin-converting enzyme (ECE), which is responsible for the conversion of big endothelin-1 (Big ET-1) to endothelin-1 (ET-1). ET-1 is a vasoconstrictor peptide that plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis. ET-1 is also involved in the pathogenesis of various cardiovascular diseases such as hypertension, heart failure, and atherosclerosis.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and its analogs have been investigated for their potential as glutaminase inhibitors, with implications for cancer therapy. Glutaminase plays a critical role in cancer cell metabolism, and its inhibition could offer a therapeutic strategy. A study highlights the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, demonstrating potent inhibition of kidney-type glutaminase and the ability to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Heterocyclic Compounds Research has focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety to act as antimicrobial agents. These efforts have led to the development of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives showing promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Activity through Sulfonamide Derivatives The synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents reveal that certain sulfonamide-linked compounds exhibit significant anticancer activity. These compounds, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, show selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential in cancer treatment (Evren et al., 2019).

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-3-14-4-8-16(9-5-14)18-13-26-20(21-18)22-19(23)12-15-6-10-17(11-7-15)27(2,24)25/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPVMRQYCLWIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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